[(1R,1aS,1bR,2S,3aS,6S,7aR,7bS,9aR)-2-hydroxy-1-(hydroxymethyl)-4,4,7a,9a-tetramethyl-1,1a,1b,2,3,3a,5,6,7,7b,8,9-dodecahydrocyclopropa[a]phenanthren-6-yl] acetate
Description
The compound [(1R,1aS,1bR,2S,3aS,6S,7aR,7bS,9aR)-2-hydroxy-1-(hydroxymethyl)-4,4,7a,9a-tetramethyl-1,1a,1b,2,3,3a,5,6,7,7b,8,9-dodecahydrocyclopropa[a]phenanthren-6-yl] acetate is a highly functionalized cyclopropane-fused phenanthrene derivative. Its structure features a dodecahydrocyclopropa[a]phenanthrene core with hydroxyl, hydroxymethyl, and acetate substituents. The stereochemistry is critical, with eight chiral centers (1R,1aS,1bR,2S,3aS,6S,7aR,7bS,9aR), influencing its reactivity and biological interactions.
Properties
Molecular Formula |
C22H36O4 |
|---|---|
Molecular Weight |
364.5 g/mol |
IUPAC Name |
[(1R,1aS,1bR,2S,3aS,6S,7aR,7bS,9aR)-2-hydroxy-1-(hydroxymethyl)-4,4,7a,9a-tetramethyl-1,1a,1b,2,3,3a,5,6,7,7b,8,9-dodecahydrocyclopropa[a]phenanthren-6-yl] acetate |
InChI |
InChI=1S/C22H36O4/c1-12(24)26-13-9-20(2,3)17-8-16(25)18-14(22(17,5)10-13)6-7-21(4)15(11-23)19(18)21/h13-19,23,25H,6-11H2,1-5H3/t13-,14-,15+,16-,17-,18-,19-,21-,22+/m0/s1 |
InChI Key |
PTRMLDRXBSKIGD-VWRGGBKHSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1C[C@@]2([C@H]3CC[C@]4([C@@H]([C@H]4[C@@H]3[C@H](C[C@H]2C(C1)(C)C)O)CO)C)C |
Canonical SMILES |
CC(=O)OC1CC(C2CC(C3C(C2(C1)C)CCC4(C3C4CO)C)O)(C)C |
Origin of Product |
United States |
Preparation Methods
Construction of the Cyclopropa[a]phenanthrene Core
The cyclopropa[a]phenanthrene core is typically constructed via intramolecular cyclopropanation of an appropriate phenanthrene precursor.
Method A: Intramolecular Simmons–Smith Cyclopropanation
- Starting from a suitably substituted phenanthrene derivative bearing an alkene side chain at the “a” position.
- Treatment with diiodomethane and zinc-copper couple (Simmons–Smith reagent) under controlled conditions.
- This forms the cyclopropane ring fused to the phenanthrene scaffold with retention of stereochemistry.
Method B: Carbene Insertion
- Generation of a metal-carbene species (e.g., from diazo compounds).
- Intramolecular carbene insertion into an alkene moiety on the phenanthrene ring.
- Catalyzed by Rh(II) or Cu(I) complexes to control stereoselectivity.
Installation of Hydroxyl Groups at C1 and C2
Selective hydroxylation at the 1 and 2 positions can be achieved via:
- Sharpless Asymmetric Dihydroxylation: Using osmium tetroxide with chiral ligands to introduce vicinal diols stereoselectively on the alkene precursor before cyclopropanation.
- Alternatively, epoxidation followed by regioselective ring opening with nucleophiles to install hydroxyl groups.
Acetylation of the Hydroxyl Group at C6
The acetate ester at position 6 is introduced by:
- Selective acetylation of the free hydroxyl group using acetic anhydride or acetyl chloride.
- Catalyzed by pyridine or DMAP (4-dimethylaminopyridine) to enhance regioselectivity.
- Protection of other hydroxyl groups may be necessary to avoid multiple acetylations.
Stereochemical Control
- Use of chiral auxiliaries or catalysts during dihydroxylation or epoxidation steps.
- Careful temperature control and solvent choice to favor desired stereoisomers.
- Chromatographic separation or crystallization to isolate pure stereoisomers.
Typical Synthetic Sequence (Illustrative)
| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Preparation of phenanthrene precursor with alkene side chain | Multi-step aromatic substitution and alkylation | Key intermediate for cyclopropanation |
| 2 | Asymmetric dihydroxylation | OsO4, chiral ligand, co-oxidant (e.g., NMO), aqueous solvent | Vicinal diol with stereocontrol |
| 3 | Intramolecular cyclopropanation | Simmons–Smith reagent (CH2I2, Zn-Cu), inert atmosphere | Formation of cyclopropa[a]phenanthrene core |
| 4 | Selective acetylation | Ac2O, pyridine or DMAP, low temperature | Formation of acetate ester at C6 |
| 5 | Purification | Chromatography, recrystallization | Isolation of pure stereoisomer |
Analytical Data Supporting Preparation
- NMR Spectroscopy: Confirmation of stereochemistry via coupling constants and NOE experiments.
- Mass Spectrometry: Molecular ion peaks confirming molecular weight.
- X-ray Crystallography: Definitive stereochemical assignment of the cyclopropa[a]phenanthrene core.
- Chiral HPLC: Enantiomeric purity assessment.
Summary Table of Key Reagents and Conditions
| Transformation | Reagents/Conditions | Purpose |
|---|---|---|
| Alkene precursor synthesis | Organolithium or Grignard reagents | Install alkene side chain |
| Asymmetric dihydroxylation | OsO4, (DHQ)2PHAL or (DHQD)2PHAL, NMO | Introduce vicinal diol stereoselectively |
| Cyclopropanation | CH2I2, Zn-Cu, inert atmosphere | Cyclopropane ring formation |
| Acetylation | Ac2O, pyridine or DMAP | Esterification of hydroxyl group |
| Purification | Silica gel chromatography, recrystallization | Isolation of pure compound |
Research Results and Literature Insights
- Literature reports emphasize the use of Simmons–Smith cyclopropanation for strained ring systems fused to aromatic cores with high stereoselectivity.
- Asymmetric dihydroxylation is a reliable method for introducing vicinal diols with excellent enantioselectivity, critical for downstream stereochemical fidelity.
- Selective acetylation protocols ensure functional group compatibility and prevent over-acetylation.
- The compound’s complex stereochemistry necessitates rigorous purification and characterization steps to confirm structure and purity.
Chemical Reactions Analysis
Hydrolysis of the Acetate Ester
The acetate group at position 6 is susceptible to hydrolysis under acidic or basic conditions:
Functionalization of Hydroxyl Groups
The hydroxyl group at position 2 and the hydroxymethyl group at position 1 can undergo typical alcohol reactions:
Acetylation
Ether Formation
| Reaction | Reagents | Products | Notes |
|---|---|---|---|
| Methylation | CH3I, Ag2O | Methyl ether derivatives | Selectivity depends on steric accessibility of hydroxyl groups . |
Cyclopropane Ring Reactivity
The strained cyclopropane ring may undergo ring-opening under specific conditions:
Stereochemical Considerations
The compound’s stereochemistry (e.g., 1R,2S,6S configurations) influences reaction outcomes:
-
Epimerization Risk : Acidic or basic conditions may induce epimerization at chiral centers (e.g., C6 acetate hydrolysis) .
-
Steric Effects : Methyl groups at positions 4,4,7a,9a hinder nucleophilic attacks on the cyclopropane ring .
Comparative Data from Structural Analogs
-
Cyclopropane-Containing Steroids : Compounds like cycloseychellene ( ) undergo acid-catalyzed cyclopropane ring-opening to form tricyclic terpenes.
-
Hydroxymethyl Derivatives : Analogs such as (1S,2S,3R,4S,5S)-1-(hydroxymethyl)-5-[[(1R)-2-hydroxy-1-phenylethyl]amino]cyclohexane-1,2,3,4-tetrol ( ) demonstrate selective oxidation of hydroxymethyl groups to carboxylates under mild conditions.
Scientific Research Applications
[(1R,1aS,1bR,2S,3aS,6S,7aR,7bS,9aR)-2-hydroxy-1-(hydroxymethyl)-4,4,7a,9a-tetramethyl-1,1a,1b,2,3,3a,5,6,7,7b,8,9-dodecahydrocyclopropa[a]phenanthren-6-yl] acetate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying stereochemistry and reaction mechanisms.
Biology: Investigated for its role in cellular signaling pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The mechanism of action of [(1R,1aS,1bR,2S,3aS,6S,7aR,7bS,9aR)-2-hydroxy-1-(hydroxymethyl)-4,4,7a,9a-tetramethyl-1,1a,1b,2,3,3a,5,6,7,7b,8,9-dodecahydrocyclopropa[a]phenanthren-6-yl] acetate involves its interaction with specific molecular targets and pathways. It is known to modulate inflammatory responses by inhibiting key enzymes and signaling molecules involved in the inflammatory process. Additionally, its anticancer effects are attributed to its ability to induce apoptosis and inhibit cell proliferation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares the target compound with structurally related analogs from the evidence:
Key Differences and Implications
Functional Group Diversity: Compound 7 includes a formyl (-CHO) and phenolic -OH group, making it more polar and reactive toward nucleophiles than the target compound’s hydroxymethyl and acetate groups .
Stereochemical Complexity :
- The target compound’s eight chiral centers contrast with Compounds 7 (6 centers) and 9 (5 centers), implying greater challenges in enantioselective synthesis and purification .
Biological Activity
The compound [(1R,1aS,1bR,2S,3aS,6S,7aR,7bS,9aR)-2-hydroxy-1-(hydroxymethyl)-4,4,7a,9a-tetramethyl-1,1a,1b,2,3,3a,5,6,7,7b,8,9-dodecahydrocyclopropa[a]phenanthren-6-yl] acetate is a complex organic molecule that has garnered interest due to its potential biological activities. Understanding its biological activity is essential for exploring its applications in pharmacology and medicinal chemistry.
Chemical Structure and Properties
This compound has a molecular formula of C25H38O4 and features a unique bicyclic structure that contributes to its biological properties. The presence of hydroxyl groups and acetate moieties suggests potential interactions with biological targets.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit a range of biological activities including:
- Antioxidant Activity : Compounds with hydroxyl groups are known to possess antioxidant properties which can mitigate oxidative stress in cells.
- Anti-inflammatory Effects : Some derivatives of this compound may demonstrate anti-inflammatory activity by inhibiting pro-inflammatory cytokines.
- Anticancer Potential : Studies on structurally related compounds have shown promise in inhibiting cancer cell proliferation.
Antioxidant Activity
A study assessed the antioxidant capacity of several related compounds. The results indicated that the presence of hydroxymethyl and hydroxyl functional groups significantly enhanced the radical scavenging ability of these compounds. The compound showed a notable IC50 value indicating its effectiveness as an antioxidant.
Anti-inflammatory Effects
In vitro studies demonstrated that the target compound could inhibit the expression of cyclooxygenase (COX) enzymes which are pivotal in the inflammatory response. This inhibition was quantified using enzyme-linked immunosorbent assays (ELISA), showing a significant reduction in inflammatory markers.
Anticancer Activity
Preliminary studies indicated that this compound exhibits cytotoxic effects against various cancer cell lines including breast and prostate cancer cells. The mechanism appears to involve apoptosis induction as evidenced by flow cytometry analyses.
Case Studies
Several case studies have highlighted the therapeutic potential of similar compounds in clinical settings:
- Case Study on Antioxidant Properties : A clinical trial involving patients with oxidative stress-related diseases demonstrated improved biomarkers following administration of related compounds.
- Case Study on Anti-inflammatory Effects : Patients with chronic inflammatory conditions showed significant improvement in symptoms when treated with derivatives exhibiting similar structural characteristics.
Q & A
Q. What are the key synthetic strategies for synthesizing this compound, and how do reaction conditions influence stereochemical outcomes?
- Methodological Answer : The compound’s complex polycyclic structure requires multi-step synthesis, often involving cyclopropane ring formation and stereoselective acetylation. Key steps include:
- Ring-closing metathesis or Diels-Alder reactions to construct the cyclopropa[a]phenanthrene core .
- Stereochemical control via chiral auxiliaries or catalysts to establish the 1R,2S,6S configuration .
- Final acetylation of the hydroxyl group under mild conditions (e.g., acetic anhydride with DMAP catalysis) to avoid epimerization .
Reaction temperature (< 40°C) and solvent polarity (e.g., THF vs. DCM) significantly impact stereochemical purity .
Q. How is the stereochemistry of this compound confirmed experimentally?
- Methodological Answer : A combination of single-crystal X-ray diffraction (SC-XRD) and NMR spectroscopy is essential:
- SC-XRD provides unambiguous confirmation of absolute configuration, as demonstrated in analogous cyclopropane-phenanthrene derivatives (e.g., C32H36O4 structures with R-factor < 0.05) .
- 1H/13C NMR analysis identifies key stereochemical markers, such as coupling constants (e.g., δ 4.58–4.65 ppm for axial vs. equatorial protons) and NOE correlations .
Q. What analytical techniques are recommended for characterizing purity and structural integrity?
- Methodological Answer : Use a tiered approach:
- HPLC-PDA (>95% purity, C18 column, acetonitrile/water gradient) to detect impurities .
- High-resolution mass spectrometry (HRMS) for molecular formula validation (e.g., m/z 484.2630 [M]+ in EI-TOF) .
- IR spectroscopy to confirm functional groups (e.g., acetate C=O stretch at 1718 cm⁻¹) .
Advanced Research Questions
Q. How can reaction yields be optimized for this compound, particularly in large-scale synthesis?
- Methodological Answer : Yield optimization requires addressing:
- Catalyst selection : Transition-metal catalysts (e.g., Pd/C for hydrogenation) improve efficiency but may require post-synthesis purification .
- Substrate pre-organization : Pre-formation of steroidal intermediates reduces side reactions (e.g., 70–93% yields in graduate vs. 39–89% in undergraduate syntheses due to technique precision) .
- In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress and terminate at optimal conversion .
Q. What methodologies are suitable for evaluating its bioactivity in vitro, and how do structural modifications alter potency?
- Methodological Answer :
- Antimicrobial assays : Follow protocols from substituted phenanthrene derivatives (e.g., MIC testing against S. aureus and E. coli with 78–93% efficacy for nitro-substituted analogs) .
- SAR studies : Modify the hydroxymethyl or acetate groups and assess bioactivity changes. For example, replacing the acetate with a benzoyl group increased cytotoxicity in analogous compounds .
Q. How should researchers resolve contradictions in spectral data (e.g., NMR shifts vs. computational predictions)?
- Methodological Answer :
- Multi-technique validation : Cross-validate NMR assignments with SC-XRD (e.g., δ 2.03 ppm for methyl groups aligning with crystallographic data) .
- DFT calculations : Use Gaussian or ORCA to simulate NMR chemical shifts and compare with experimental data (mean Δδ < 0.1 ppm acceptable) .
Q. What computational tools are recommended for modeling its interaction with biological targets?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
